Product packaging for Tetrazolo[1,5-a]pyridine-8-carbonitrile(Cat. No.:CAS No. 40306-97-6)

Tetrazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B183946
CAS No.: 40306-97-6
M. Wt: 145.12 g/mol
InChI Key: DVFBBMNOLAGSCW-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-8-carbonitrile is a specialized bicyclic heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is part of a broader class of fused tetrazolo heterocycles recognized for their polynitrogen, electron-rich planar structure, which is highly valuable for designing bioactive molecules . While specific biological data for this congener is limited, its core structure is a key precursor in the development of novel therapeutic agents. Recent structure-guided design efforts on closely related tetrazolo[1,5-a]pyrimidine analogs have identified potent inhibitors targeting the colchicine-binding site of tubulin . These inhibitors have demonstrated significant in vivo antitumor efficacy by disrupting microtubule polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . Furthermore, the tetrazole ring is a well-established bioisostere for carboxylic acid and other acidic groups, improving metabolic stability and bioavailability in drug candidates . The integration of the tetrazolo[1,5-a]pyridine core into molecular frameworks provides researchers with a versatile chemical tool for probing biological systems and developing new inhibitors for a range of disease targets. This compound is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N5 B183946 Tetrazolo[1,5-a]pyridine-8-carbonitrile CAS No. 40306-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40306-97-6

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C6H3N5/c7-4-5-2-1-3-11-6(5)8-9-10-11/h1-3H

InChI Key

DVFBBMNOLAGSCW-UHFFFAOYSA-N

SMILES

C1=CN2C(=NN=N2)C(=C1)C#N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C#N

Other CAS No.

40306-97-6

Origin of Product

United States

Synthetic Methodologies for Tetrazolo 1,5 a Pyridine 8 Carbonitrile and Its Derivatives

Strategies Involving Pyridine (B92270) N-Oxides

Pyridine N-oxides serve as versatile starting materials for the construction of the tetrazolo[1,5-a]pyridine (B153557) ring system. Their reactivity towards both electrophiles and nucleophiles makes them ideal precursors. researchgate.net The general approach involves the activation of the N-oxide oxygen, followed by a nucleophilic attack and subsequent cyclization.

A primary method for converting pyridine N-oxides into tetrazolo[1,5-a]pyridines involves a one-step reaction with azide-containing reagents. organic-chemistry.orgscilit.com This transformation can be achieved by heating the pyridine N-oxide with sulfonyl or phosphoryl azides in the presence of pyridine, often without a solvent. organic-chemistry.orgscilit.com Among the various reagents, diphenylphosphoryl azide (B81097) (DPPA) has been identified as a particularly convenient and effective option. organic-chemistry.org This method is applicable to a range of substituted pyridine N-oxides, including those with alkyl and aryl groups, and has been successfully implemented on a gram scale. organic-chemistry.orgnih.gov

The reaction of pyridine N-oxides with sulfonyl or phosphoryl azides typically requires elevated temperatures, around 120 °C, to proceed to completion. organic-chemistry.orgresearchgate.net An alternative procedure involves the use of 4-toluenesulfonyl chloride and sodium azide in toluene (B28343) at high temperatures. organic-chemistry.org The azide ion acts as a potent nucleophile, leading to the formation of the fused tetrazole ring. masterorganicchemistry.com

Table 1: Examples of Azide Reagents in Tetrazolo[1,5-a]pyridine Synthesis

Reagent Class Specific Example Typical Conditions Reference
Phosphoryl Azides Diphenylphosphoryl Azide (DPPA) Heat (e.g., 120 °C), neat or in pyridine organic-chemistry.org
Sulfonyl Azides 4-Toluenesulfonyl Azide Heat, neat or in pyridine organic-chemistry.orgscilit.com

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) is a powerful activating agent for various functional groups, including N-oxides. nih.gov In the context of pyridine N-oxide chemistry, acylation of the oxygen atom by an agent like triflic anhydride or trifluoroacetic anhydride (TFAA) enhances the electrophilicity of the pyridine ring. nih.govresearchgate.net This activation facilitates subsequent nucleophilic attack at the C2-position, which is a key step in the formation of 2-substituted pyridines. researchgate.netresearchgate.net While direct application for tetrazole formation from pyridine N-oxides using triflic anhydride specifically is a specialized area, the principle of N-oxide activation is well-established and points to its potential in facilitating the necessary cyclization with an azide source under mild conditions. nih.govnih.gov

Approaches from 2-Halopyridine Precursors

An alternative to the use of pyridine N-oxides is the utilization of 2-halopyridines as starting materials. This route provides a direct method for the synthesis of the tetrazolo[1,5-a]pyridine core.

The reaction of 2-halopyridines with trimethylsilyl (B98337) azide (TMSN₃) offers an efficient pathway to tetrazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net This conversion is effectively catalyzed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) hydrate. organic-chemistry.org The fluoride ion is thought to activate the trimethylsilyl azide, facilitating the displacement of the halide on the pyridine ring and subsequent intramolecular cyclization to form the fused tetrazole ring system. This method has been used to synthesize derivatives like 8-bromotetrazolo[1,5-a]pyridine (B1441750), which can be further modified into a variety of other substituted tetrazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net

Multicomponent Reaction Pathways for Related Fused Tetrazolopyrimidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.govresearchgate.net

A notable example of an MCR approach leads to the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles, which are structurally related to the target compound. nih.govresearchgate.net This one-pot, three-component reaction involves the cyclocondensation of various benzaldehydes, 1H-tetrazol-5-amine, and a 3-cyanoacetyl indole. nih.govresearchgate.net The reaction is often facilitated by a recyclable heterogeneous catalyst, such as a hexamethylenetetramine-based ionic liquid supported on a metal-organic framework (MOF). nih.gov This method is lauded for its high efficiency, yielding a range of pharmaceutically relevant tetrazolo[1,5-a]pyrimidine-6-carbonitriles in good to excellent yields and with short reaction times. nih.govresearchgate.net The use of 1H-tetrazol-5-amine, which can be synthesized from readily available starting materials like cyanamide, makes this an accessible route to complex heterocyclic structures. wikipedia.org

Table 2: Components for One-Pot Synthesis of Tetrazolo[1,5-a]pyrimidine-6-carbonitriles

Component 1 Component 2 Component 3 Catalyst Example Reference

Derivatization and Functionalization Strategies for Tetrazolo[1,5-a]pyridine-8-carbonitrile and its Derivatives

The functionalization of the tetrazolo[1,5-a]pyridine scaffold is a key area of research for modulating its chemical and physical properties. Strategies for derivatization often focus on introducing a variety of substituents at specific positions on the heterocyclic core, enabling the fine-tuning of the molecule for applications in materials science and medicinal chemistry.

Post-Synthetic Modification of Halogenated Tetrazolo[1,5-a]pyridine Analogs

Post-synthetic modification (PSM) is a powerful strategy that involves the chemical transformation of a pre-formed molecular scaffold. In the context of tetrazolo[1,5-a]pyridines, this approach typically begins with a halogenated derivative, which serves as a versatile handle for introducing further molecular complexity.

Halogenated precursors, such as 8-bromotetrazolo[1,5-a]pyridine, are particularly valuable intermediates. The bromo-substituent can be readily displaced or participate in various coupling reactions. The synthesis of these halogenated starting materials is often achieved through methods like the reaction of 2-halopyridines with an azide source, such as trimethylsilyl azide, in the presence of a fluoride source like tetrabutylammonium fluoride hydrate. organic-chemistry.org This initial step yields the tetrazolo[1,5-a]pyridine core with a halogen atom strategically positioned for subsequent modifications. organic-chemistry.org Once synthesized, 8-bromotetrazolo[1,5-a]pyridine can be transformed into a wide array of novel derivatives, demonstrating the utility of the halogen as a synthetic linchpin. organic-chemistry.org

This method allows for the late-stage introduction of functional groups, which is advantageous when synthesizing a library of related compounds from a common intermediate. The reactivity of the C-X bond (where X is a halogen) allows for nucleophilic substitution or participation in transition-metal-catalyzed reactions.

Implementation of Cross-Coupling Reactions (e.g., Suzuki, Stille, Arylamination) for Substituent Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions are instrumental in the derivatization of halogenated tetrazolo[1,5-a]pyridines, allowing for the introduction of a wide range of aryl, vinyl, or alkyl substituents. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a broad range of functional groups. libretexts.orgnih.gov For halogenated tetrazolo[1,5-a]pyridines, a Suzuki coupling can introduce aryl or heteroaryl groups, which is a key step in constructing larger conjugated systems. nih.gov However, the efficiency of Suzuki couplings with nitrogen-containing heterocycles can sometimes be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst, which can inhibit its activity. rsc.orgsigmaaldrich.com Careful selection of ligands, bases, and reaction conditions is often necessary to achieve high yields. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is that the organostannanes are often stable to air and moisture. wikipedia.org This reaction is effective for creating sp²-sp² carbon-carbon bonds, making it suitable for synthesizing biaryl compounds or attaching vinyl groups to the tetrazolo[1,5-a]pyridine core. wikipedia.org The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.orgyoutube.com

Buchwald-Hartwig Arylamination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. It is the premier method for synthesizing arylamines. For tetrazolo[1,5-a]pyridine derivatives, this reaction would enable the introduction of primary or secondary amine functionalities, which can serve as important structural motifs or as handles for further derivatization.

The table below illustrates hypothetical cross-coupling reactions starting from 8-bromotetrazolo[1,5-a]pyridine-X-carbonitrile (where X is a placeholder for the specific isomer), demonstrating how different substituents can be introduced.

Reaction Type Halogenated Substrate Coupling Partner Potential Product
Suzuki Coupling8-Bromotetrazolo[1,5-a]pyridinePhenylboronic Acid8-Phenyltetrazolo[1,5-a]pyridine
Stille Coupling8-Bromotetrazolo[1,5-a]pyridineTributyl(vinyl)tin8-Vinyltetrazolo[1,5-a]pyridine
Buchwald-Hartwig8-Bromotetrazolo[1,5-a]pyridineAniline8-(Phenylamino)tetrazolo[1,5-a]pyridine

Incorporation into Pi-Conjugated Systems

The tetrazolo[1,5-a]pyridine moiety is an attractive building block for the construction of π-conjugated materials due to its electron-accepting nature. nih.govresearchgate.net Incorporating such electron-deficient units into larger π-systems is a critical strategy for tuning the electronic and photophysical properties of organic semiconductors. nih.govacs.org These materials are of significant interest for applications in electronic devices like organic field-effect transistors (OFETs).

Research has demonstrated the synthesis of a series of diarylated tetrazolo[1,5-a]pyridine derivatives. nih.gov In one approach, these compounds were synthesized by treating a corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide. researchgate.netacs.org This method establishes the tetrazolo[1,5-a]pyridine core already bearing the desired aryl substituents.

The resulting π-conjugated molecules exhibit important properties for materials applications:

Thermal Stability: Thermogravimetric analysis has shown that these diarylated tetrazolo[1,5-a]pyridine derivatives possess good thermal stability, a crucial requirement for materials used in electronic devices. nih.govacs.org

Tunable Electronic Properties: Through photophysical and electrochemical measurements, it was found that the electronic characteristics of these π-conjugated systems can be effectively modulated by changing the aryl groups at the 5- and 8-positions of the tetrazolo[1,5-a]pyridine core. acs.org

Semiconducting Characteristics: A derivative featuring bithiophene substituents demonstrated stable transistor characteristics, highlighting the potential of tetrazolo[1,5-a]pyridine as a viable electron-accepting unit for creating new organic semiconductors. nih.govresearchgate.netacs.org

The table below summarizes the properties of representative tetrazolo[1,5-a]pyridine-containing π-conjugated systems.

Derivative Key Feature Observed Property Potential Application
Diarylated tetrazolo[1,5-a]pyridinesVaried aryl groups at 5 & 8 positionsGood thermal stability, tunable electronic properties. acs.orgacs.orgOrganic electronics
Bithiophene-substituted tetrazolo[1,5-a]pyridineThiophene wings for extended conjugationStable transistor performance under repeated bias. nih.govresearchgate.netOrganic Field-Effect Transistors (OFETs)

Reaction Mechanisms and Mechanistic Investigations

Intermediates and Transition States in Tetrazole Ring Formation

The synthesis of the tetrazole ring in tetrazolo[1,5-a]pyridine (B153557) systems typically proceeds through a formal [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. acs.orgnih.gov The mechanism can vary depending on the nature of the azide species. When organic azides are used with activated nitriles, the reaction is generally accepted to follow a concerted [2+3] cycloaddition pathway. acs.org

However, for the more synthetically versatile reaction involving azide salts and nitriles, evidence suggests a different mechanism. acs.org The reaction is often performed at elevated temperatures (100–150 °C) and can produce high yields of the corresponding tetrazole. acs.org Computational studies on the cycloaddition of methyl azide and various nitriles have shown that all reactions are strongly exothermic. acs.org The geometry of the transition state in the anionic reaction is more asymmetric than in the neutral reaction, with the C(nitrile)−N(azide) distance being notably shorter than the N(nitrile)−N(azide) distance. acs.org This asymmetry increases with the electron-withdrawing potential of the substituent on the nitrile. acs.org For nitriles with very strong electron-withdrawing groups, a distinct intermediate may be formed. acs.org

Studies of Intramolecular Rearrangements (e.g., 2-Pyridylnitrene Interconversions)

A key feature of tetrazolo[1,5-a]pyridines is their existence in a tautomeric equilibrium with the corresponding 2-azidopyridine (B1249355) form. This ring-chain tautomerism is a characteristic feature of fused tetrazoles. researchgate.net The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the pyridine (B92270) ring. researchgate.netbeilstein-archives.org For instance, 2-azido-4-(trifluoromethyl)pyrimidine is the predominant tautomer in DMSO-d6 and the only one observed in CDCl3 or in the solid state. researchgate.net The interconversion between the tetrazole and the 2-azidopyridine form proceeds through a 2-pyridylnitrene intermediate. This equilibrium is of significant pharmacological interest as the two tautomers possess different physicochemical properties. beilstein-archives.org

Elucidation of Cycloaddition and Nucleophilic Substitution Pathways

The formation of the tetrazolo[1,5-a]pyridine ring system is a prime example of a 1,3-dipolar cycloaddition reaction. nih.govnih.gov The reaction between 2-halopyridines and trimethylsilyl (B98337) azide in the presence of a fluoride (B91410) source provides a route to tetrazolo[1,5-a]pyridines. organic-chemistry.org Similarly, pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines by heating with sulfonyl or phosphoryl azides. organic-chemistry.orgorganic-chemistry.org Diphenyl phosphorazidate (DPPA) has been identified as a particularly effective reagent for this transformation. organic-chemistry.org

The presence of the 2-azidopyridine tautomer in solution allows for "click chemistry" reactions. For example, tetrazolo[1,5-a]pyrimidines can react with terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives, confirming the presence of the azide intermediate. beilstein-archives.org

Furthermore, the pyridine ring in the tetrazolo[1,5-a]pyridine system is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups onto the heterocyclic core.

Role of Catalysts and Solvent Effects in Reaction Kinetics and Selectivity

Catalysts play a crucial role in the synthesis of tetrazolo[1,5-a]pyridine derivatives, often enabling milder reaction conditions and improved yields. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related class of fused heterocycles, has been achieved using various catalysts, including CuBr and a heterogeneous Cu-Zn/Al-Ti system. nih.gov In some cases, catalyst-free methods under microwave irradiation have also been developed. nih.gov

Solvent choice significantly impacts both the reaction kinetics and the position of the tautomeric equilibrium. The azide-tetrazole equilibrium is sensitive to the polarity of the solvent. researchgate.net For example, the equilibrium between 2-azido-4-trifluoromethylpyrimidine and 5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine is solvent-dependent. researchgate.net

Tautomeric Considerations within the Fused Heterocyclic System

The fused heterocyclic system of tetrazolo[1,5-a]pyridine exists in a dynamic equilibrium between the closed-ring tetrazole form and the open-ring 2-azidopyridine form. This phenomenon is a well-established example of ring-chain tautomerism. researchgate.netresearchgate.net The relative stability of the two tautomers is influenced by the electronic properties of substituents on the pyridine ring and the nature of the solvent. researchgate.netbeilstein-archives.org

NMR and IR studies have been instrumental in investigating this tautomeric equilibrium. For instance, studies on C-5 substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines revealed that the mono-azido products undergo this equilibrium. researchgate.net In some cases, such as with 2,4-diazidopyrido[2,3-d]pyrimidine, multiple tautomeric forms can exist in various solutions. researchgate.net The different physicochemical properties of the tetrazole and azide tautomers can have significant implications for their biological activity and pharmacokinetic profiles. beilstein-archives.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for delineating the carbon-hydrogen framework of Tetrazolo[1,5-a]pyridine-8-carbonitrile. While specific spectral data for the 8-carbonitrile derivative is not extensively detailed in the provided results, analysis of related tetrazolo[1,5-a]pyrimidine (B1219648) structures provides a strong basis for expected chemical shifts. beilstein-archives.org For instance, in analogous systems, protons on the pyridine (B92270) ring typically appear as doublets, with their chemical shifts influenced by the electronic nature of the substituents. beilstein-archives.org Similarly, the carbon atoms of the fused heterocyclic core and the nitrile group would exhibit characteristic signals in the ¹³C NMR spectrum. beilstein-archives.org The nitrile carbon, in particular, is expected to resonate in a specific downfield region.

Table 1: Representative NMR Data for Related Tetrazolo[1,5-a]pyrimidine Structures This table provides illustrative data from similar compounds to infer the expected spectral characteristics of this compound.

NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J) Range (Hz)
¹H6.70 - 8.70d, dd, s5.2 - 11.0
¹³C24.3 - 169.2--

Nitrogen-¹⁵ (¹⁵N) NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within the tetrazole and pyridine rings. This method is crucial for understanding the electronic structure and tautomeric equilibria in nitrogen-rich heterocycles. researchgate.net The chemical shifts of the four nitrogen atoms in the tetrazole ring and the single nitrogen in the pyridine ring would provide unambiguous evidence of the fused ring structure. researchgate.net Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often employed to aid in the assignment of ¹⁵N NMR signals. researchgate.net

Application of Two-Dimensional NMR Experiments (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular puzzle. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would establish long-range correlations between protons and carbons, confirming the connectivity between the pyridine ring, the tetrazole ring, and the carbonitrile substituent. For example, correlations between protons on the pyridine ring and the carbon atoms of the tetrazole ring would definitively establish the fusion pattern. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is essential for confirming the stereochemistry and conformation of the molecule in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. For related compounds, HRMS has been successfully used to confirm their calculated molecular formulas. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a sharp and strong absorption band is expected in the region of 2210-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Additionally, characteristic absorptions corresponding to the C=N and N=N stretching vibrations of the fused tetrazolo-pyridine ring system would be observed, typically in the 1400-1650 cm⁻¹ region.

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)2210 - 2240Strong, Sharp
Aromatic C=C and C=N1400 - 1650Medium to Strong

X-ray Crystallography for Solid-State Architecture Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within this compound. Such data is invaluable for understanding the planarity of the fused ring system and the orientation of the carbonitrile substituent. For analogous pyrazolo[1,5-a]pyrimidine (B1248293) and tetrazolo[1,5-a]pyridine (B153557) derivatives, X-ray diffraction has been instrumental in confirming their molecular structures and analyzing intermolecular interactions, such as π–π stacking, which govern the crystal packing. researchgate.netmdpi.com A request for the crystal structure of 5,7-Diphenylthis compound highlights the utility of this technique for related compounds. researchgate.net

Conformation and Planarity of the Tetrazolo[1,5-a]pyridine Core

The core structure of this compound consists of a fused pyridine and tetrazole ring system. X-ray crystallographic studies of closely related derivatives, such as 5,7-Diphenylthis compound, have provided significant details regarding the geometry of this heterocyclic framework. researchgate.net

In the diphenyl-substituted analogue, the tetrazole ring is observed to be planar. researchgate.net The pyridine ring also exhibits a high degree of planarity. researchgate.net A key feature of the fused system is the near coplanarity of the pyridine and tetrazole rings, with a very small dihedral angle between them. researchgate.net This planarity of the core is a critical factor influencing the molecule's electronic and packing characteristics.

The bond lengths and angles within the tetrazolopyridine nucleus are within the expected ranges for aromatic heterocyclic systems. researchgate.net The geometry of the tetrazole ring, in particular, is consistent with that observed in other fused tetrazole compounds. researchgate.net

Table 1: Selected Dihedral Angles in 5,7-Diphenylthis compound researchgate.net

Ring System 1Ring System 2Dihedral Angle (°)
Pyridine RingTetrazole Ring1.9 (2)
Pyridine RingPhenyl Ring (C6–C11)42.4 (2)
Pyridine RingPhenyl Ring (C12–C17)32.6 (2)

Data obtained from X-ray crystallographic analysis of 5,7-Diphenylthis compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions. In the crystal structure of 5,7-Diphenylthis compound, the molecular packing is primarily stabilized by a combination of π-π stacking interactions and C–H···π interactions. researchgate.net

Furthermore, C–H···π interactions are observed, where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an adjacent aromatic ring. researchgate.net These weak hydrogen bonds play a crucial role in directing the three-dimensional arrangement of the molecules in the crystal.

It is important to note that the crystal packing of the unsubstituted this compound would likely differ from its diphenyl derivative due to the absence of the bulky phenyl groups and their associated interactions. The packing in the unsubstituted compound would be governed more directly by interactions involving the tetrazolopyridine core and the carbonitrile group.

Table 2: Key Intermolecular Interactions in the Crystal Structure of 5,7-Diphenylthis compound researchgate.net

Interaction TypeDescription
π-π StackingOccurs between the aromatic rings of adjacent molecules, contributing to lattice stability.
C–H···π InteractionsInvolves hydrogen atoms interacting with the π-systems of neighboring aromatic rings, influencing the molecular arrangement.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure, energy, and properties of molecules. While DFT studies have been performed on related heterocyclic systems, such as tetrazolo-[1,5-b]-1,2,4,5-tetrazine and 1,2,4-triazolo-[4,3-b]-1,2,4,5-tetrazine derivatives to determine their heats of formation and thermal stability, specific data for Tetrazolo[1,5-a]pyridine-8-carbonitrile is not available in the surveyed literature. nih.gov

A comprehensive analysis of the electronic structure and energetics of this compound, which would include parameters like total energy, ionization potential, and electron affinity, has not been reported. Such data is fundamental to understanding the molecule's stability and its behavior in chemical reactions.

There are no specific conformational analyses or stability assessments for this compound found in the public domain. While the crystal structure of a more complex derivative, 5,7-Diphenylthis compound, has been determined, this does not provide the detailed energetic landscape of the parent compound's possible conformers. researchgate.net Theoretical studies on other tetrazole-containing compounds have explored their structure and thermal stability, but these findings are not directly transferable. mdpi.com

The mechanism of formation for the tetrazolo[1,5-a]pyridine (B153557) ring system often involves the cyclization of an azide (B81097) intermediate. osti.gov Computational studies on related systems, like tetrazolo[1,5-a]pyrimidines, have explored the azide-tetrazole equilibrium. beilstein-archives.org However, specific computational investigations into the reaction mechanisms involving this compound, such as its formation or subsequent reactions, are not documented.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. While MD simulations have been employed to study the stable conformation and binding energy of pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives in a simulated environment, no such studies have been published for this compound. researchgate.net

Quantum Chemical Descriptors of Reactivity

These descriptors, derived from quantum chemical calculations, are instrumental in predicting the reactivity of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability. While the concept of using HOMO-LUMO analysis to predict reactivity is well-established, specific calculated values and orbital visualizations for this compound are absent from the available literature. nih.gov Studies on other tetrazole derivatives have utilized HOMO-LUMO calculations to explain their properties, but this has not been extended to the title compound. researchgate.net

Evaluation of Electronic Chemical Potential, Hardness, and Electrophilicity Indices

In the field of computational chemistry, global reactivity descriptors are crucial tools for predicting the reactivity and stability of molecular systems. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's electronic properties. The most fundamental of these include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is the negative of electronegativity and indicates the direction of charge transfer in a reaction. A higher (less negative) chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness quantifies the resistance of a molecule to changes in its electron distribution. According to the principle of maximum hardness, molecules tend to arrange themselves to be as hard as possible, signifying greater stability. mdpi.com Hard molecules possess a large gap between their highest and lowest energy frontier orbitals, making them less reactive. pnas.org

Global Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires additional electronic charge from the environment. nih.gov It quantifies the electrophilic nature of a molecule and is a valuable predictor of its reactivity towards nucleophiles. wisdomlib.org

These global reactivity descriptors can be approximated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) using Koopmans' theorem. pnas.orgfau.de The relationships are as follows:

Electronic Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2 researchgate.net

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2 researchgate.net

Global Electrophilicity Index (ω) = μ² / (2η) nih.gov

A comprehensive search of the scientific literature was conducted to find published theoretical studies on this compound. However, no specific studies reporting the calculated values for its electronic chemical potential, chemical hardness, or global electrophilicity index were identified. Therefore, a data table for these specific parameters cannot be populated at this time.

Table 1. Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)Reference
Electronic Chemical PotentialμNo data availableN/A
Chemical HardnessηNo data availableN/A
Global Electrophilicity IndexωNo data availableN/A

Applications of Tetrazolo 1,5 a Pyridine 8 Carbonitrile in Chemical and Materials Science

Role as a Precursor for Diverse Heterocyclic Syntheses

Tetrazolo[1,5-a]pyridine-8-carbonitrile serves as a valuable starting material for the creation of more complex heterocyclic structures. The fused tetrazole and pyridine (B92270) rings, along with the reactive carbonitrile group, provide multiple sites for chemical modification and ring-transformation reactions.

Notably, the thermolysis of tetrazolo[1,5-a]pyridine (B153557) derivatives can lead to the formation of 2-pyridylnitrene. This highly reactive intermediate can then rearrange to form various nitrogen-containing heterocycles. Research has shown that the thermolysis products of tetrazolo[1,5-a]pyridine include 2-cyanopyrroles, demonstrating its utility in generating different classes of heterocyclic compounds. researchgate.net

While direct synthetic routes from this compound to 1,3-diazepines are not extensively detailed in the provided results, the broader family of tetrazolo-fused heterocycles is instrumental in synthesizing benzodiazepines, a class of diazepines. For instance, a two-step protocol involving an Ugi-azide reaction has been developed for the synthesis of tetrazolo-fused benzodiazepines and benzodiazepinones. nih.gov This highlights the potential of the tetrazole moiety in the construction of diazepine (B8756704) ring systems.

Integration into Advanced Materials

The electron-accepting nature of the tetrazolo[1,5-a]pyridine unit makes it an attractive component for the development of advanced organic materials with tailored electronic properties. researchgate.netnih.gov

Design and Synthesis of π-Conjugated Systems

Researchers have successfully incorporated the tetrazolo[1,5-a]pyridine scaffold into π-conjugated systems. By treating diarylated pyridine N-oxides with diphenylphosphoryl azide (B81097), a series of diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized. researchgate.netnih.gov These molecules exhibit good thermal stability, a crucial property for materials used in electronic devices. researchgate.netnih.gov The incorporation of this electron-accepting unit is a key strategy for modulating the physical properties of π-conjugated molecules. researchgate.netnih.gov

Exploration in Organic Electronic Devices

The unique properties of tetrazolo[1,5-a]pyridine-containing materials have led to their investigation in organic electronic devices.

Device Type Key Findings Relevant Compound
Organic Field-Effect Transistors (OFETs) A bithiophene-substituted tetrazolo[1,5-a]pyridine compound demonstrated stable transistor characteristics under repeated bias conditions. researchgate.netnih.govBithiophene-substituted tetrazolo[1,5-a]pyridine
Organic Photovoltaics (OPVs) Donor-acceptor conjugated polymers based on related nitrogen-containing heterocycles like 2,1,3-benzothiadiazole (B189464) have been designed for polymer solar cells, suggesting the potential of tetrazolo[1,5-a]pyridine in similar applications. researchgate.netPBDT-DTBT, PBDT-DTNT

The development of new organic semiconductors is critical for achieving high-performance organic field-effect transistors (OFETs) with high mobility, large on/off ratios, and low threshold voltages. researchgate.net The stability and electron-accepting properties of the tetrazolo[1,5-a]pyridine core make it a promising candidate for inclusion in the next generation of organic semiconductors. researchgate.netnih.gov

Utility in Coordination Chemistry and Ligand Design

The nitrogen-rich tetrazolo[1,5-a]pyridine framework, particularly when functionalized with coordinating groups like the 8-carbonitrile, presents significant opportunities for ligand design and coordination chemistry. The multiple nitrogen atoms of the tetrazole and pyridine rings can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs).

While specific studies focusing solely on this compound as a ligand were not found, the broader class of tetrazolopyridines is recognized for its importance in forming various aminopyridines upon reduction, which are themselves widely used in creating complexes. researchgate.net Furthermore, related tetrazolo[1,5-a]pyrimidine-6-carbonitriles have been synthesized using a metal-organic framework as a catalyst, highlighting the interplay between this class of compounds and coordination chemistry. nih.gov

General Relevance as a Privileged Scaffold in Medicinal Chemistry Research

Fused heterocyclic systems are a cornerstone of drug discovery, often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The tetrazolo[1,5-a]pyridine core is considered one such scaffold. Its rigid, bicyclic structure with a specific three-dimensional arrangement of substituents is advantageous for receptor binding. nih.gov

The structural similarity of fused pyrimidine (B1678525) systems, such as tetrazolo[1,5-a]pyrimidines, to naturally occurring purines makes them of great interest to medicinal chemists. researchgate.net This has led to the development of numerous compounds with a wide range of pharmacological activities. While detailed therapeutic applications are beyond the scope of this article, the tetrazolo[1,5-a]pyridine scaffold is a recognized and valued motif in the ongoing search for new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for Tetrazolo[1,5-a]pyridine-8-carbonitrile?

Answer:
The most common methods include:

  • Cyclization of N-aminopyridines with β-dicarbonyl compounds (e.g., ethyl acetoacetate) using Pd(OAc)₂ (10 mol%) in acetic acid or DMF, achieving yields up to 65% .
  • Recyclization of oxadiazolopyridinium salts under ammonia or amine treatment. For example, 8-cyanooxadiazolopyridinium perchlorates react with ethanolic ammonia to form the target compound .
  • Pseudo five-component reactions catalyzed by molecular iodine, enabling one-pot synthesis with reduced reaction times .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

Answer:

  • NMR and IR spectroscopy : Proton environments and nitrile (CN) stretches (2220–2210 cm⁻¹) are key identifiers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <1 ppm error) .
  • X-ray crystallography : Tools like ORTEP-3 provide unambiguous structural confirmation via crystal lattice analysis .

Advanced: How can researchers optimize reaction conditions to address low yields in copper-catalyzed tandem cyclization?

Answer:

  • Catalyst loading : Adjust Cu(I) or Cu(II) concentrations (5–15 mol%) to balance reactivity and side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency over acetic acid .
  • Temperature control : Reactions at 100–120°C improve cyclization rates while minimizing decomposition .

Advanced: How to resolve contradictory spectral data in derivatives, such as unexpected NMR shifts?

Answer:

  • Cross-validation : Combine NMR, IR, and HRMS to rule out impurities .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR/IR spectra, aiding in structural assignment .
  • Tautomerism analysis : Investigate equilibrium between triazole and pyridine tautomers using variable-temperature NMR .

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial agents : Derivatives exhibit activity via β-glucan synthesis inhibition .
  • Fluorescent probes : Copper-catalyzed derivatives show strong blue fluorescence (Stokes shifts >100 nm) for bioimaging .
  • Cytotoxicity scaffolds : Tetrazolo-pyrimidine hybrids demonstrate IC₅₀ values <10 μM against cancer cell lines .

Advanced: What strategies mitigate side reactions during multicomponent synthesis?

Answer:

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1:1:1 for aldehyde, tetrazole-5-amine, and cyanoacetyl indole) to reduce byproducts .
  • Stepwise heating : Gradual temperature ramping (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
  • Catalyst screening : Molecular iodine or piperidine enhances regioselectivity in one-pot reactions .

Advanced: How to analyze the electronic effects of substituents on the triazolopyridine core?

Answer:

  • Hammett studies : Correlate substituent σ-values with reaction rates or fluorescence quantum yields .
  • XRD bond-length analysis : Electron-withdrawing groups (e.g., -CN) shorten C-N bond lengths in the triazole ring, altering reactivity .
  • Electrochemical profiling : Cyclic voltammetry reveals redox potentials influenced by substituent electronic effects .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Answer:

  • Recrystallization : Use ethanol or DMF/water mixtures for high-purity crystals .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
  • Acid-base extraction : Remove unreacted hydrazine derivatives via pH adjustment .

Advanced: How to design derivatives for enhanced bioactivity using structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to boost antimicrobial activity .
  • Heterocyclic fusion : Attach indole or thiophene moieties to improve cytotoxicity via π-π stacking interactions .
  • Quantum mechanical calculations : Predict binding affinities to target enzymes (e.g., β-glucan synthase) using docking simulations .

Advanced: What mechanistic insights explain regioselectivity in cyclization reactions?

Answer:

  • Nucleophilic attack patterns : N-aminopyridines preferentially react at the α-carbon of β-dicarbonyls due to steric and electronic factors .
  • Radical intermediates : Copper catalysis promotes single-electron transfer (SET), directing cyclization to form the triazole ring .
  • Solvent effects : Protic solvents (e.g., acetic acid) stabilize transition states via hydrogen bonding, favoring specific regioisomers .

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